

# Clinical Trial NCT02503425: Design and Key Findings

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## Compound Focus: Tolinapant

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The phase I/II, single-arm, open-label study (NCT02503423) evaluated **tolinapant** in advanced solid tumors and lymphomas. The phase II segment for T-cell lymphomas had the following key design elements and results [1] [2]:

Trial Aspect	Details
Phase	I/II
Primary Endpoint	Best Overall Response Rate (ORR)
Patient Population	Relapsed/Refractory (R/R) PTCL & CTCL, ≥2 prior therapies
Recommended Phase 2 Dose (RP2D)	180 mg/day, on Days 1-7 & 15-22 of a 28-day cycle
Response Criteria	Lugano (PTCL); Global Assessment (CTCL)

The preliminary efficacy and safety data from 98 PTCL and 51 CTCL subjects is summarized below [1]:

| **Parameter** | **PTCL (N=98)** | **CTCL (N=50)** | | :--- | :--- | :--- | | **Overall Response Rate (ORR)** | 22% | 26% | | **Complete Response (CR)** | 9 | 2 | | **Partial Response (PR)** | 12 | 11 | | **Median Durability of Response** | 133 days | 148 days | | **Common Treatment-Related AEs (Any Grade, ≥15%)** | Lipase elevation (35%),

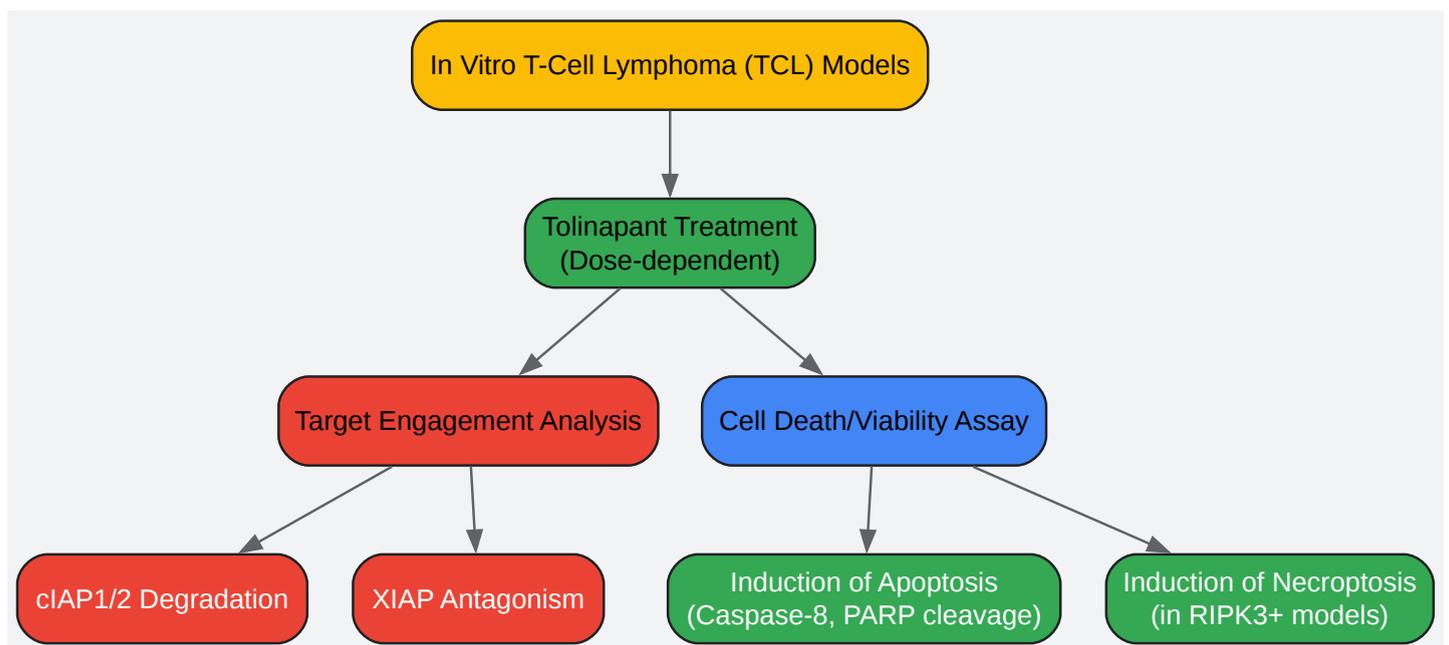
Amylase elevation (25%), Rash (24%), ALT elevation (15%), AST elevation (15%) || **Common Treatment-Related Grade  $\geq 3$  AEs ( $\geq 5\%$ )** | Lipase elevation (15%), Rash (9%), Amylase elevation (7%) |

## Mechanism of Action and Experimental Analysis

**Tolinapant**'s mechanism involves direct IAP antagonism and induction of a novel immune-mediated antitumor response [3].

### Direct IAP Antagonism and Cell Death

**Tolinapant** promotes apoptosis and necroptosis by targeting cIAP1/2 and XIAP [1] [4] [3]. The experimental workflow below validates target engagement and cell death induction:



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*Experimental workflow for direct IAP antagonism and cell death*

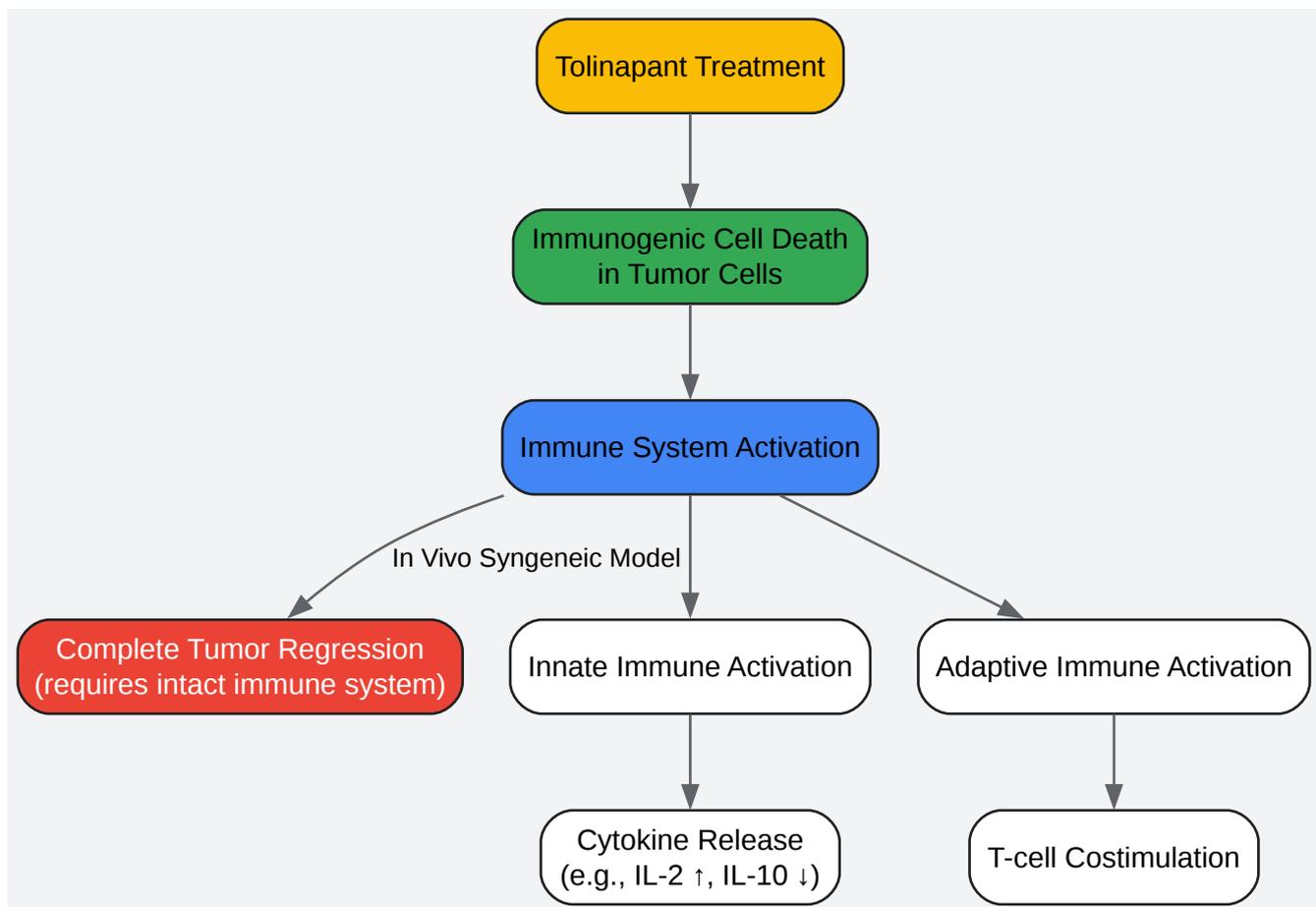
**Key experimental protocols for direct effects:**

- **In Vitro Models:** Use human and mouse T-cell lymphoma (TCL) cell lines (e.g., HH, SUP-T1, BW5147) [3].
- **Target Engagement:** Assess cIAP1/2 degradation and XIAP antagonism via Western blotting after 2-24 hours of **tolinapant** treatment [3].
- **Cell Viability:** Measure using CellTitreGlo assay after 72-hour treatment with **tolinapant** (0.0005–10  $\mu\text{mol/L}$ ), with/without TNF $\alpha$  (1 ng/mL) [3].
- **Cell Death Mechanisms:** Analyze apoptotic markers (caspase-8, PARP cleavage) and necroptotic markers (pRIPK3, pMLKL) via Western blot and flow cytometry [3].

## Immunomodulatory Antitumoral Effects

**Tolinapant** acts as an immunomodulatory molecule that remodels the tumor immune microenvironment [3].

The following diagram illustrates the immune-mediated mechanism validated in syngeneic models:



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*Immunomodulatory mechanism of **tolinapant** in syngeneic models*

**Key experimental protocols for immune effects:**

- **Syngeneic In Vivo Model:** Use mouse BW5147 TCL model in immunocompetent AKR/J mice; administer oral **tolinapant** and monitor tumor regression [3].
- **Human Immune Cell Assays:** Isolate PBMCs from healthy donors; stimulate with SEB or anti-CD3/CD28 in presence of **tolinapant**; measure cytokine production (IL-2, IL-10) via ELISA [3].
- **Coculture Killing Assay:** Coculture activated PBMCs with **tolinapant**-resistant cancer cell line (A549); measure cancer cell killing with/without **tolinapant** [3].
- **Clinical Biomarker Analysis:** Collect paired tumor biopsies and plasma from trial subjects; analyze gene expression and cytokine profiles [3].

## Rationale for Combination Therapy and Ongoing Trials

Preclinical data shows **tolinapant** synergizes with other agents. The hypomethylating agent decitabine re-expresses genes critical for necroptosis, and combination with **tolinapant** shows synergistic activity in T-cell tumor models [5] [6].

Based on this, the ongoing **ASTX660-03 (NCT05403450)** phase 1-2 study combines **tolinapant** with oral decitabine/cedazuridine in R/R PTCL [5] [6]. The study includes a lead-in phase to confirm tolerability of oral decitabine/cedazuridine, followed by randomization to oral decitabine/cedazuridine alone or in combination with **tolinapant** [5]. Primary completion is estimated for December 2025 [5].

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